molecular formula C14H16N2O3 B2869476 tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 1483530-03-5

tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate

Cat. No. B2869476
CAS RN: 1483530-03-5
M. Wt: 260.293
InChI Key: ZJCQDBKCMRJEIU-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate” is a chemical compound with the molecular formula C14H16N2O3 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a phenyl group which is further attached to an oxazole ring .

Scientific Research Applications

1. Crystallography and Molecular Structure

  • The structure of tert-butyl N-trifluoromethylcarbamate, a related compound, has been studied in crystallography. This research revealed unique bond lengths and arrangements, contributing to the understanding of molecular interactions and structural properties of such compounds (Brauer et al., 1988).

2. Synthesis and Chemical Reactions

  • The synthesis and antimicrobial activity of various derivatives of tert-butyl carbazate, including compounds similar to tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate, have been explored. This research contributes to the field of medicinal chemistry and the development of new antimicrobial agents (Ghoneim & Mohamed, 2013).
  • Another study involved the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via an asymmetric Mannich reaction, highlighting the versatility of tert-butyl carbamates in synthesizing chiral compounds (Yang et al., 2009).

3. Organic Synthesis and Building Blocks

  • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to this compound, have been identified as the first class of N-(Boc) nitrone equivalents. These are significant as building blocks in organic synthesis, demonstrating the utility of tert-butyl carbamates in complex organic reactions (Guinchard et al., 2005).

4. Catalytic Reactions and Functionalization

  • Research on the regio- and enantioselective functionalization of tert-butyl groups via intramolecular amide carbene insertion into C-H bonds has been conducted. This study highlights the potential of tert-butyl carbamates in catalytic reactions, offering a method for the selective modification of molecular structures (Nakagawa et al., 2019).

properties

IUPAC Name

tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)12-8-15-9-18-12/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCQDBKCMRJEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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